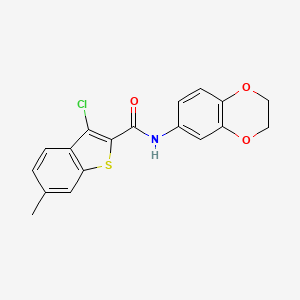
2-(3,4-dichlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
説明
2-(3,4-dichlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the class of phenylacetic acid derivatives and is structurally similar to other NSAIDs such as ibuprofen and naproxen. Diclofenac is a potent inhibitor of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are responsible for inflammation and pain.
作用機序
Diclofenac exerts its pharmacological effects by inhibiting the activity of COX, which is responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX, 2-(3,4-dichlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the regulation of inflammation. Diclofenac has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
実験室実験の利点と制限
Diclofenac has several advantages for use in laboratory experiments. It is readily available, easy to administer, and has a well-established safety profile. However, 2-(3,4-dichlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several limitations, including its potential to cause gastrointestinal side effects, such as ulcers and bleeding. In addition, this compound has been shown to have a negative impact on renal function, particularly in patients with pre-existing renal impairment.
将来の方向性
There are several future directions for research on 2-(3,4-dichlorophenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione. One area of interest is the development of novel formulations of this compound that can reduce the risk of gastrointestinal side effects. Another area of interest is the investigation of the potential of this compound as an anticancer agent, as it has been shown to have antiproliferative and proapoptotic effects in cancer cells. Finally, there is a need for further research on the long-term safety and efficacy of this compound, particularly in vulnerable populations such as the elderly and those with pre-existing medical conditions.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout. Diclofenac is also used in the treatment of postoperative pain and for the management of acute pain.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-4,5-dimethoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO4/c1-22-12-6-4-9-13(14(12)23-2)16(21)19(15(9)20)8-3-5-10(17)11(18)7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFDZWNXSPSWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3481701.png)
![9-hydroxy-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3481712.png)
![9-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3481717.png)

![1-(2-ethoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B3481723.png)
![methyl 2-{[(2-fluorophenyl)acetyl]amino}benzoate](/img/structure/B3481731.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3481738.png)
![methyl 2-{[(4-allyl-2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3481765.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B3481782.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B3481790.png)

![4,5-dimethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B3481803.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3481808.png)
